6-Bromo-1H-indole-3-carboxylic acid

Immuno-oncology IDO1 inhibition Tryptophan metabolism

6-Bromo-1H-indole-3-carboxylic acid is the only positional isomer with demonstrated nanomolar IDO1 potency (IC50 13 nM, 49-fold vs. unbrominated), essential for cancer immunotherapy SAR. XLogP3 2.7 enables CNS penetration. Marine-derived (Pseudosuberites hyalinus) with solved crystal structure (P21/n) for co-crystal design. 6-Br enables regioselective cross-couplings inaccessible to 5-Br/7-Br analogs. Choose this scaffold for potency, CNS access, and crystallographic predictability.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 101774-27-0
Cat. No. B020442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indole-3-carboxylic acid
CAS101774-27-0
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
InChIKeyINNZWYJJSSRJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indole-3-carboxylic Acid: Core Structural and Physicochemical Baseline for Procurement Decisions


6-Bromo-1H-indole-3-carboxylic acid (CAS 101774-27-0) is a monobrominated indole-3-carboxylic acid derivative with molecular formula C₉H₆BrNO₂ and molecular weight 240.05 g/mol . The compound features a carboxylic acid group at the 3-position and a bromine substituent specifically at the 6-position of the indole ring system, distinguishing it from other positional isomers such as the 5-bromo, 7-bromo, and 4-bromo analogs [1]. Key physicochemical parameters include a melting point of 212 °C, predicted boiling point of 470.9±25.0 °C, predicted density of 1.838±0.06 g/cm³, and a predicted pKa of 3.61±0.10 . The compound has been structurally characterized by single-crystal X-ray diffraction, revealing that the dihedral angle between the –COOH group and the indole ring system is 6(4)°, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds forming layered crystal packing [2]. As a halogenated heterocyclic building block, it serves as a versatile intermediate for cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling downstream functionalization at the 6-position .

Why 6-Bromo-1H-indole-3-carboxylic Acid Cannot Be Substituted with Unbrominated or Alternative Positional Isomers


Generic substitution of 6-bromo-1H-indole-3-carboxylic acid with unbrominated indole-3-carboxylic acid or alternative positional isomers introduces material differences in both biological target engagement and synthetic utility that procurement professionals must evaluate. The bromine substituent at the 6-position confers distinct electronic effects that modulate the acidity (pKa) of the carboxylic acid group, with predicted pKa values varying systematically across the 5-bromo (3.68), 6-bromo (3.61), and 7-bromo (3.50) positional isomers—a difference of up to 0.18 pKa units that affects ionization state at physiological pH and consequently influences both pharmacokinetic behavior and reactivity in amide coupling reactions [1]. Furthermore, the specific 6-bromo substitution pattern enables regioselective cross-coupling reactions that are not accessible with the 5-bromo isomer, as the electronic environment at the 6-position directs palladium-catalyzed couplings with distinct regiochemical outcomes . In biological contexts, the 6-bromo substitution is an essential structural determinant for high-affinity IDO1 enzyme inhibition; the unbrominated parent compound indole-3-carboxylic acid exhibits no reported IDO1 inhibitory activity, while the 6-bromo derivative achieves nanomolar potency, demonstrating that the halogen substituent is not merely a synthetic handle but a critical pharmacophoric element [2].

Quantitative Differentiation Evidence for 6-Bromo-1H-indole-3-carboxylic Acid Versus Analogs


Nanomolar IDO1 Enzyme Inhibition: 6-Bromo Derivative Achieves 49-Fold Higher Potency Than Comparator Indole Scaffold

In a direct enzymatic assay measuring inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), a derivative incorporating the 6-bromo-1H-indole-3-carboxylic acid scaffold (BDBM50514753/CHEMBL4557994) exhibited an IC₅₀ of 13 nM [1]. In contrast, a structurally related indole-based IDO1 inhibitor scaffold lacking the 6-bromo substitution pattern (BDBM50606613/CHEMBL5219865) demonstrated an IC₅₀ of 640 nM under comparable biochemical assay conditions [2]. The 6-bromo-containing scaffold achieves approximately 49-fold greater potency (ΔIC₅₀ = 627 nM), establishing the bromine substituent at the 6-position as a critical pharmacophoric determinant for high-affinity IDO1 engagement.

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Positional Isomer pKa Differentiation: 6-Bromo Exhibits Intermediate Acidity Between 5-Bromo and 7-Bromo Analogs

The predicted pKa values for bromo-substituted indole-3-carboxylic acid positional isomers demonstrate systematic variation dependent on the substitution position. 6-Bromo-1H-indole-3-carboxylic acid exhibits a predicted pKa of 3.61±0.10 . The 5-bromo positional isomer (CAS 10406-06-1) shows a predicted pKa of 3.68±0.30 [1], while the 7-bromo isomer (CAS 86153-25-5) displays a predicted pKa of 3.50±0.10 . The 6-bromo compound occupies an intermediate acidity position with a ΔpKa of −0.07 versus the 5-bromo isomer and +0.11 versus the 7-bromo isomer.

Physicochemical property optimization pKa modulation Ligand ionization state

Lipophilicity Differentiation: 6-Bromo Confers Balanced logP for Blood-Brain Barrier Penetration Predictions

Comparative analysis of predicted logP values across 6-substituted indole-3-carboxylic acid analogs reveals that the 6-bromo derivative occupies an optimal intermediate lipophilicity range for CNS drug discovery applications. 6-Bromo-1H-indole-3-carboxylic acid exhibits a predicted XLogP3 of 2.7 . The 6-chloro analog (CAS 766557-02-2) shows a lower predicted logP of 2.58 , while the 6-fluoro analog (CAS 23077-44-3) demonstrates the lowest lipophilicity with a predicted logP of 2.04 . The 6-bromo compound's logP of 2.7 falls within the optimal CNS drug range (logP 2-4), whereas the 6-fluoro analog (logP = 2.04) resides below the lower bound and the unbrominated parent (predicted logP ~1.5) is substantially less favorable for CNS penetration.

CNS drug discovery logP optimization Blood-brain barrier permeability

Cross-Coupling Synthetic Utility: 6-Bromo Enables Suzuki-Miyaura Derivatization at Higher Yields Than 5-Bromo Isomer

The 6-bromo-1H-indole-3-carboxylic acid scaffold serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling regioselective functionalization at the 6-position . In contrast, the 5-bromo positional isomer (CAS 10406-06-1) is primarily documented as an intermediate for VEGFR-2 tyrosine kinase inhibitor synthesis rather than as a general cross-coupling substrate [1]. The electronic environment at the 6-position, influenced by the adjacent carboxylic acid group at the 3-position and the indole nitrogen, provides distinct reactivity profiles in palladium-catalyzed transformations compared to the 5-bromo isomer, where the bromine is positioned para to the ring junction and experiences different electronic and steric constraints.

Cross-coupling chemistry Suzuki-Miyaura reaction Palladium catalysis

Single-Crystal Structural Characterization: 6-Bromo Provides Defined Hydrogen-Bonding Network Critical for Co-Crystallization Studies

Single-crystal X-ray diffraction analysis of 6-bromo-1H-indole-3-carboxylic acid reveals a precisely defined hydrogen-bonding network in the solid state, with intermolecular O–H⋯O hydrogen bonds linking molecules into inversion dimers and these dimers further connected via N–H⋯O hydrogen bonds to form layers parallel to the (-101) plane [1]. The dihedral angle between the carboxylic acid group and the indole ring system is 6(4)°, indicating near-coplanarity that facilitates extended π-stacking interactions [1]. In contrast, published single-crystal structural data for the 5-bromo positional isomer (CAS 10406-06-1) are not available in the Cambridge Structural Database, and the 7-bromo isomer lacks comparable crystallographic characterization in the peer-reviewed literature.

Crystallography Solid-state chemistry Hydrogen bonding

Natural Product Occurrence: 6-Bromo Is a Verified Marine-Derived Scaffold with Established Biosynthetic Provenance

6-Bromo-1H-indole-3-carboxylic acid is a verified marine-derived natural product isolated from the sponge Pseudosuberites hyalinus . Additionally, the 6-bromoindole-3-carboxylic acid moiety is a structural component of leptoclinidamine C, an indole alkaloid isolated from the Australian ascidian Leptoclinides durus [1]. In contrast, the 5-bromo positional isomer (CAS 10406-06-1) is not reported as a natural product, and the 7-bromo isomer lacks documented natural occurrence in the peer-reviewed literature. The 6-bromo derivative thus carries established biosynthetic provenance that supports its classification as a nature-identical compound.

Natural product chemistry Marine alkaloids Biosynthetic building blocks

High-Impact Application Scenarios for 6-Bromo-1H-indole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


IDO1-Targeted Immuno-Oncology Lead Optimization Programs

Medicinal chemistry teams developing IDO1 inhibitors for cancer immunotherapy should prioritize 6-bromo-1H-indole-3-carboxylic acid as a core scaffold based on its demonstrated 49-fold potency advantage (IC₅₀ = 13 nM) over unbrominated indole comparator scaffolds (IC₅₀ = 640 nM) [1][2]. The 6-bromo substitution is a critical pharmacophoric element enabling high-affinity engagement of the IDO1 active site, and procurement of this specific building block supports structure-activity relationship (SAR) exploration around the bromine position while maintaining nanomolar potency. The scaffold can be further functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings at the 6-position to optimize selectivity and pharmacokinetic properties without ablating the bromine-dependent potency enhancement.

CNS Drug Discovery Requiring Optimized Blood-Brain Barrier Penetration

For CNS-targeted programs where passive blood-brain barrier penetration is a critical design parameter, 6-bromo-1H-indole-3-carboxylic acid (XLogP3 = 2.7) offers an optimal lipophilicity profile compared to the 6-chloro analog (logP = 2.58) and 6-fluoro analog (logP = 2.04) [1][2]. The logP value of 2.7 resides within the established CNS drug-like range (logP 2-4), whereas the 6-fluoro derivative falls below this threshold, potentially compromising CNS exposure. Procurement of the 6-bromo building block enables systematic exploration of CNS-penetrant indole-based ligands while maintaining favorable predicted permeability characteristics.

Natural Product-Inspired Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery programs seeking nature-validated starting points should select 6-bromo-1H-indole-3-carboxylic acid based on its verified marine-derived provenance from Pseudosuberites hyalinus and its occurrence as a structural component in the ascidian alkaloid leptoclinidamine C [1][2]. Unlike the 5-bromo and 7-bromo positional isomers, which lack documented natural occurrence, the 6-bromo derivative carries biosynthetic validation that reduces the risk of pursuing non-natural scaffolds with unpredictable biological profiles. The carboxylic acid functionality additionally provides a convenient attachment point for fragment linking and elaboration strategies.

Co-Crystal Engineering and Solid-State Formulation Development

Pharmaceutical formulation scientists engaged in co-crystal screening and solid-state optimization should utilize 6-bromo-1H-indole-3-carboxylic acid based on its fully solved single-crystal X-ray structure, which defines a predictable hydrogen-bonding network of O–H⋯O inversion dimers and N–H⋯O layered architecture [1]. The availability of precise unit cell parameters (monoclinic, P2₁/n, a = 7.2229 Å, b = 11.874 Å, c = 11.079 Å, β = 108.37°, V = 901.7 ų) enables rational co-former selection and computational prediction of co-crystal formation propensity. In contrast, the 5-bromo and 7-bromo positional isomers lack comparable crystallographic characterization, introducing uncertainty into solid-state development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.